molecular formula C8H15NO B13331884 Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole

Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole

Katalognummer: B13331884
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: HOSINEZWSMJVLU-DHBOJHSNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole is a complex organic compound with a unique structure that includes a methoxy group and an octahydrocyclopenta[c]pyrrole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopenta[c]pyrrole ring: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the cyclopenta[c]pyrrole ring using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a reduced derivative with different functional groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The methoxy group and the cyclopenta[c]pyrrole ring system play crucial roles in its binding to target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

(3aS,6aR)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C8H15NO/c1-10-8-2-6-4-9-5-7(6)3-8/h6-9H,2-5H2,1H3/t6-,7+,8?

InChI-Schlüssel

HOSINEZWSMJVLU-DHBOJHSNSA-N

Isomerische SMILES

COC1C[C@@H]2CNC[C@@H]2C1

Kanonische SMILES

COC1CC2CNCC2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.